molecular formula C8H6BrF3O B2635776 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methoxybenzene CAS No. 1785456-86-1

1-Bromo-5-(difluoromethyl)-3-fluoro-2-methoxybenzene

Cat. No.: B2635776
CAS No.: 1785456-86-1
M. Wt: 255.034
InChI Key: BRCRMAJRHOXKJO-UHFFFAOYSA-N
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Description

1-Bromo-5-(difluoromethyl)-3-fluoro-2-methoxybenzene is an organic compound with the molecular formula C8H6BrF2O. It is a derivative of benzene, featuring bromine, fluorine, and methoxy functional groups. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 5-(difluoromethyl)-3-fluoro-2-methoxybenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over temperature and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

    Reduction: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Conversion to 1-bromo-5-(difluoromethyl)-3-fluoro-2-methoxybenzaldehyde.

    Reduction: Formation of 1-bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene.

Scientific Research Applications

1-Bromo-5-(difluoromethyl)-3-fluoro-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methoxybenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. The difluoromethyl and methoxy groups can influence the reactivity and stability of the compound through electronic effects.

Comparison with Similar Compounds

  • 1-Bromo-5-(difluoromethyl)-2-fluorobenzene
  • 1-Bromo-3-fluoro-5-methylbenzene
  • 1-Bromo-5-fluoropentane

Uniqueness: 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methoxybenzene is unique due to the presence of both difluoromethyl and methoxy groups on the benzene ring, which impart distinct electronic and steric properties

Properties

IUPAC Name

1-bromo-5-(difluoromethyl)-3-fluoro-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCRMAJRHOXKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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